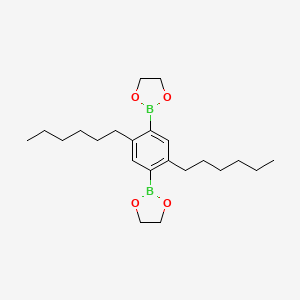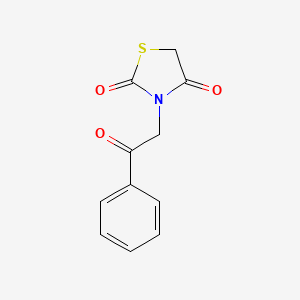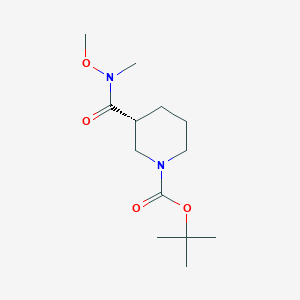![molecular formula C10H12O3 B3163510 2-[4-(hydroxymethyl)phenyl]propanoic Acid CAS No. 88416-60-8](/img/structure/B3163510.png)
2-[4-(hydroxymethyl)phenyl]propanoic Acid
Descripción general
Descripción
“2-[4-(hydroxymethyl)phenyl]propanoic Acid” is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . The compound is also known by its IUPAC name “this compound” and other names such as "Benzeneacetic acid, 4-(hydroxymethyl)-α-methyl-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 3 freely rotating bonds .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 354.7±22.0 °C at 760 mmHg, and a flash point of 182.5±18.8 °C . It has a molar refractivity of 48.5±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 147.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Alternative to Phenolation in Polybenzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 2-[4-(hydroxymethyl)phenyl]propanoic Acid, has been explored as a renewable building block in materials science. Specifically, it's used to enhance the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation, providing an eco-friendly alternative to phenol. This application is significant in developing sustainable materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Anti-inflammatory Potential from Plant Sources
Compounds structurally related to this compound have been isolated from plants like Eucommia ulmoides Oliv. These compounds exhibit modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects. This research enriches the chemical knowledge of Eucommia ulmoides Oliv. leaves and suggests further exploration of its anti-inflammatory effects (Ren et al., 2021).
Chemical Stability and Liposolubility Enhancement
2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, synthesized as a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu), improves the chemical stability and liposolubility of the parent compound. This derivative has potential biomedical applications due to its ability to release bioactive danshensu upon hydrolysis (Chen et al., 2016).
Application in Anti-aging Skin Care
3-(4-Hydroxyphenyl)propanoic acid amide, another compound related to this compound, has been used in the preparation of anti-aging skin care compositions. Due to its biological properties, this compound is effective in preventing skin wrinkles, indicating its utility in cosmetic formulations (Wawrzyniak et al., 2016).
Propiedades
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDWVGMLZQDDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanecarboxamide](/img/structure/B3163441.png)


![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)
![3-Chlorobenzo[H]cinnoline](/img/structure/B3163473.png)


![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)




